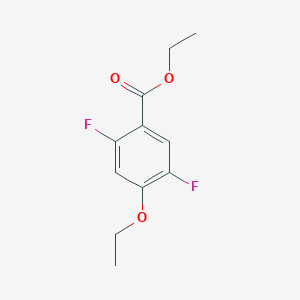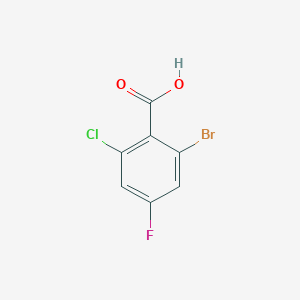
Ácido 2-bromo-6-cloro-4-fluorobenzoico
Descripción general
Descripción
2-Bromo-6-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a halogenated benzoic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that bromine, chlorine, and fluorine atoms on the benzene ring can participate in various chemical reactions, such as suzuki coupling . The carboxylic acid group can also be transformed into other active functional groups, such as hydroxyl, aldehyde, and amide .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP) and 2.87 (XLOGP3), which may impact its bioavailability .
Result of Action
It’s known that the compound can be used as a chiral drug molecule and an intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-4-fluorobenzoic acid. For example, the rate of reaction can be affected by the difference in electronegativity of the halogen atoms . Additionally, safety precautions should be taken when handling the compound due to its potential toxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 4-chloro-6-fluorobenzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-chloro-4-fluorobenzoic acid may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloro-6-fluorobenzoic acid: A closely related compound with similar halogenation patterns.
2-Bromo-4-fluorobenzoic acid: Lacks the chlorine atom but shares similar reactivity and applications.
4-Chloro-2-fluorobenzoic acid: Contains chlorine and fluorine atoms but lacks bromine.
Uniqueness
2-Bromo-6-chloro-4-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic and research applications, making it a valuable compound in organic chemistry .
Propiedades
IUPAC Name |
2-bromo-6-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOVIXCGACNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



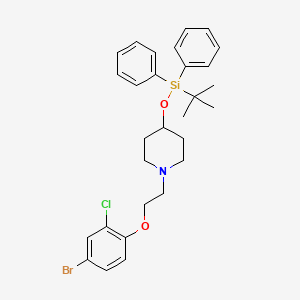
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
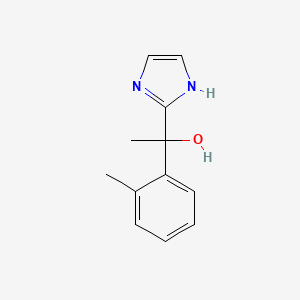
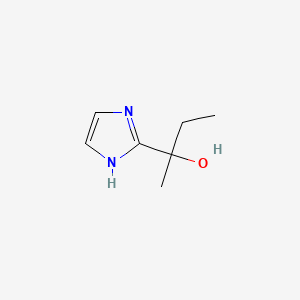
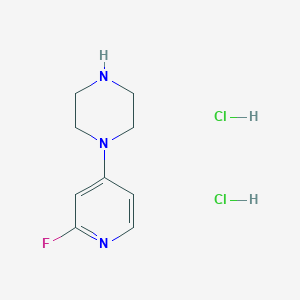
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
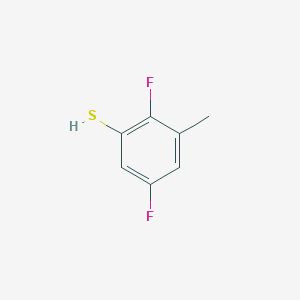
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
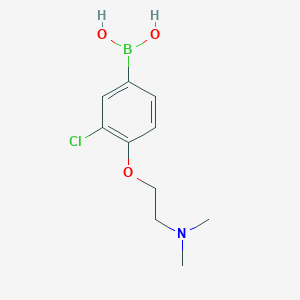
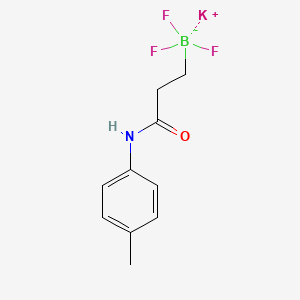
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
